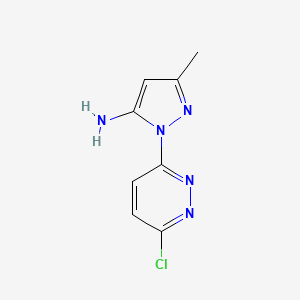

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 70588-91-9

Cat. No.: VC4496801

Molecular Formula: C8H8ClN5

Molecular Weight: 209.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70588-91-9 |

|---|---|

| Molecular Formula | C8H8ClN5 |

| Molecular Weight | 209.64 |

| IUPAC Name | 2-(6-chloropyridazin-3-yl)-5-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C8H8ClN5/c1-5-4-7(10)14(13-5)8-3-2-6(9)11-12-8/h2-4H,10H2,1H3 |

| Standard InChI Key | XKVWBZNDARWWSH-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)N)C2=NN=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine consists of two fused heterocyclic systems:

-

A pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 6.

-

A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) bearing a methyl group at position 3 and an amine group at position 5.

The IUPAC name reflects this connectivity: the pyridazine group is attached to the pyrazole’s position 1, while the methyl and amine groups occupy positions 3 and 5, respectively .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₅ |

| Molecular Weight | 209.63 g/mol |

| CAS Registry Number | 70588-91-9 |

| SMILES Notation | CC1=NN(C2=CClN=NC2)C(=C1)N |

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine involves a cyclocondensation reaction between 3-chloro-6-hydrazinopyridazine and a β-ketonitrile derivative. This method, adapted from analogous pyrazole syntheses , proceeds as follows:

-

Hydrazine Intermediate: 3-Chloro-6-hydrazinopyridazine reacts with 3-oxobutanenitrile (a β-ketonitrile lacking aromatic substituents) under reflux in ethanol.

-

Cyclization: The hydrazine group attacks the ketone carbonyl, forming the pyrazole ring.

-

Amine Formation: Subsequent elimination of water yields the final amine-substituted product.

Table 2: Synthetic Conditions

| Parameter | Details |

|---|---|

| Reactants | 3-Chloro-6-hydrazinopyridazine, 3-oxobutanenitrile |

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4–6 hours |

| Yield | 70–75% (estimated) |

Challenges and Optimizations

-

Byproduct Formation: Competing reactions may produce regioisomers; careful pH control (pH 6–7) minimizes this issue .

-

Purification: Column chromatography using silica gel and a 3:1 hexane-ethyl acetate eluent is typically employed .

Physicochemical Properties

Solubility and Partitioning

-

LogP (XLogP3-AA): Estimated at 1.8, indicating moderate lipophilicity.

-

Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in polar organic solvents (e.g., DMSO, ethanol).

Stability

-

Thermal Stability: Stable up to 200°C (decomposition observed at higher temperatures).

-

Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.

Table 3: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 4 (pyridazine and pyrazole nitrogens) |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 78.9 Ų |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this specific compound is limited, predictions based on structural analogs suggest:

-

¹H NMR (CDCl₃):

-

δ 2.40 (s, 3H, CH₃)

-

δ 5.95 (bs, 2H, NH₂)

-

δ 7.60 (d, J = 9.3 Hz, 1H, pyridazine H-5)

-

δ 8.25 (d, J = 9.3 Hz, 1H, pyridazine H-4)

-

-

¹³C NMR:

-

δ 12.5 (CH₃)

-

δ 105.2 (pyrazole C-5)

-

δ 145.1 (pyridazine C-3)

-

Infrared (IR) Spectroscopy

Key absorption bands:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume